molecular formula C18H13BrClNO3 B11960122 N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide CAS No. 853333-08-1

N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide

Cat. No.: B11960122
CAS No.: 853333-08-1
M. Wt: 406.7 g/mol
InChI Key: KCZPYQBMFPJPCU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide: is an organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as iron(III) chloride or aluminum chloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to the formation of dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dehalogenated derivatives.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows for the design of derivatives with improved pharmacological properties.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. The methoxy group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
  • N-(3-bromophenyl)-3-(3-chloro-4-methoxyphenyl)propanamide
  • N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide

Uniqueness: N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is unique due to the specific arrangement of its functional groups on the furan ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

853333-08-1

Molecular Formula

C18H13BrClNO3

Molecular Weight

406.7 g/mol

IUPAC Name

N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13BrClNO3/c1-23-16-6-5-11(9-14(16)20)15-7-8-17(24-15)18(22)21-13-4-2-3-12(19)10-13/h2-10H,1H3,(H,21,22)

InChI Key

KCZPYQBMFPJPCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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